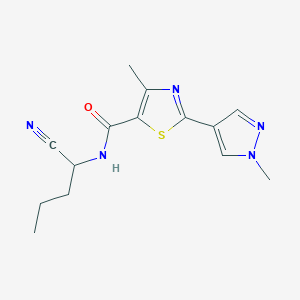
N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds with cyano substituents have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
It can be inferred from similar compounds that it may interact with its target, the ryr, and activate it . This activation could lead to changes in the target, potentially disrupting its normal function.
Result of Action
Based on its potential target, it can be inferred that activation of the ryr could disrupt normal cellular processes, potentially leading to the death of the insect cells .
Activité Biologique
N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure:
- Molecular Formula : C₁₃H₁₈N₄OS
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Caspase activation |
| MCF-7 | 15.0 | Bcl-2 modulation |
| A549 | 10.0 | ROS production and mitochondrial damage |
Anti-inflammatory Effects
Another area of research has highlighted the anti-inflammatory effects of this compound. In animal models, it has been observed to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
Case Study: Anti-inflammatory Effects in Rodent Models
In a controlled study involving rodent models of arthritis, administration of this compound resulted in:
- Reduction in Joint Swelling : Measured by changes in paw volume.
- Decrease in Histological Inflammation Scores : Indicating reduced synovial inflammation.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Receptor Interaction : The compound is believed to interact with various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) is a key factor in its anticancer activity.
Research Findings
Several research articles have documented the biological activities of this compound:
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-5-11(6-15)18-13(20)12-9(2)17-14(21-12)10-7-16-19(3)8-10/h7-8,11H,4-5H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIHPWYYFIXIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(N=C(S1)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














